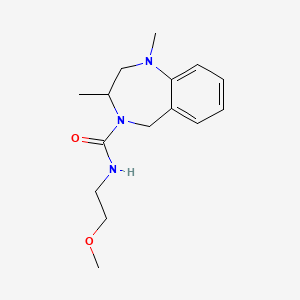![molecular formula C12H12N4S B7583878 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7583878.png)
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole, also known as PPT, is a synthetic compound that has been widely used in scientific research. PPT is a selective estrogen receptor modulator (SERM) that has been shown to have potential therapeutic applications in the treatment of breast cancer, osteoporosis, and other diseases.
作用机制
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole acts as a selective estrogen receptor modulator by selectively binding to the estrogen receptor and modulating its activity. 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has a high affinity for the estrogen receptor and can act as both an agonist and antagonist depending on the tissue and cell type. 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to have tissue-specific effects on estrogen receptor signaling, which makes it a promising therapeutic agent for the treatment of estrogen-related diseases.
Biochemical and Physiological Effects:
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to have a number of biochemical and physiological effects in various tissues and cell types. In breast cancer cells, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to inhibit cell proliferation and induce apoptosis by blocking the effects of estrogen. In bone cells, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to stimulate bone formation and inhibit bone resorption by modulating the activity of osteoblasts and osteoclasts.
实验室实验的优点和局限性
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has several advantages and limitations for use in laboratory experiments. One advantage is that 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole is a selective estrogen receptor modulator, which allows for the selective modulation of estrogen receptor activity in different tissues and cell types. However, one limitation is that 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has a relatively short half-life, which may limit its effectiveness in long-term experiments.
未来方向
There are several future directions for research on 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole. One direction is to investigate the potential therapeutic applications of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole in other estrogen-related diseases, such as endometrial cancer and cardiovascular disease. Another direction is to develop more potent and selective estrogen receptor modulators based on the structure of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole. Additionally, further research is needed to understand the mechanisms underlying the tissue-specific effects of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole on estrogen receptor signaling.
合成方法
The synthesis of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole involves a series of chemical reactions that require specialized equipment and expertise. The method involves the condensation of 2-methylthiazole-4-carbaldehyde with 4-pyrrol-1-ylpyrazole in the presence of a base, followed by the addition of a methyl group to the thiazole ring using a methylating agent.
科学研究应用
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been extensively studied for its potential therapeutic applications in breast cancer and osteoporosis. In breast cancer, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to inhibit the growth of estrogen receptor-positive tumors by selectively binding to the estrogen receptor and blocking the effects of estrogen. In osteoporosis, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to increase bone density and prevent bone loss by stimulating bone formation and inhibiting bone resorption.
属性
IUPAC Name |
2-methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-10-14-11(9-17-10)7-16-8-12(6-13-16)15-4-2-3-5-15/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWDFWVWJPCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(C=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)



![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)

![N-(2-methoxyethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583867.png)
